molecular formula C19H20ClN3O B14170018 4-(4-Chlorophenyl)-1-[(2H-indazol-3-yl)methyl]piperidin-4-ol CAS No. 925218-10-6

4-(4-Chlorophenyl)-1-[(2H-indazol-3-yl)methyl]piperidin-4-ol

Cat. No.: B14170018
CAS No.: 925218-10-6
M. Wt: 341.8 g/mol
InChI Key: QUVIJOPWQUCXGM-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-1-[(2H-indazol-3-yl)methyl]piperidin-4-ol is a complex organic compound that features a piperidine ring substituted with a chlorophenyl group and an indazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-1-[(2H-indazol-3-yl)methyl]piperidin-4-ol typically involves multiple steps. One common method includes the reaction of 4-chlorobenzaldehyde with piperidine to form 4-(4-chlorophenyl)piperidine. This intermediate is then reacted with 2H-indazole-3-carbaldehyde under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-1-[(2H-indazol-3-yl)methyl]piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: The major products include carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: The major product is the corresponding alcohol or amine.

    Substitution: The major products are typically substituted derivatives of the original compound.

Scientific Research Applications

4-(4-Chlorophenyl)-1-[(2H-indazol-3-yl)methyl]piperidin-4-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-1-[(2H-indazol-3-yl)methyl]piperidin-4-ol involves its interaction with specific molecular targets. The indazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorophenyl)piperidin-4-ol: Lacks the indazole moiety, making it less complex and potentially less active in certain applications.

    1-[(2H-indazol-3-yl)methyl]piperidin-4-ol: Lacks the chlorophenyl group, which may affect its binding properties and biological activity.

Uniqueness

4-(4-Chlorophenyl)-1-[(2H-indazol-3-yl)methyl]piperidin-4-ol is unique due to the presence of both the chlorophenyl and indazole groups. This combination enhances its potential for diverse applications, particularly in medicinal chemistry, where both groups contribute to its biological activity and binding affinity.

Properties

CAS No.

925218-10-6

Molecular Formula

C19H20ClN3O

Molecular Weight

341.8 g/mol

IUPAC Name

4-(4-chlorophenyl)-1-(2H-indazol-3-ylmethyl)piperidin-4-ol

InChI

InChI=1S/C19H20ClN3O/c20-15-7-5-14(6-8-15)19(24)9-11-23(12-10-19)13-18-16-3-1-2-4-17(16)21-22-18/h1-8,24H,9-13H2,(H,21,22)

InChI Key

QUVIJOPWQUCXGM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CC3=C4C=CC=CC4=NN3

Origin of Product

United States

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